molecular formula C16H18FN3O3 B5018672 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B5018672
M. Wt: 319.33 g/mol
InChI Key: UUTRTANIEOWWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-fluorophenyl group at the 1-position. This moiety is linked to a piperidine-4-carboxamide group via the pyrrolidinone’s 3-position. The carboxamide group on the piperidine ring provides hydrogen-bonding capabilities, which may contribute to target affinity in biological systems .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c17-11-1-3-12(4-2-11)20-14(21)9-13(16(20)23)19-7-5-10(6-8-19)15(18)22/h1-4,10,13H,5-9H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTRTANIEOWWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural motifs with several analogs, differing in core rings, substituents, or functional groups. Below is a comparative analysis:

Compound Core Structure Key Substituents Key Properties Reference
1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide Pyrrolidin-2,5-dione + piperidine 4-Fluorophenyl (pyrrolidinone), carboxamide (piperidine) Enhanced hydrogen bonding (carboxamide), moderate lipophilicity (fluorophenyl)
(3E)-1-(4-Fluorophenyl)-3-[[1-(4-FP)-2,5-dioxopyrrolidin-3-yl]...dione Pyrrolidine-2,5-dione dimer Dual 4-fluorophenyl groups, pyridinylphenylmethylene High planarity (except one fluorophenyl group), increased crystallinity in DMF
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Naphthalenyl (hydrophobic), 4-fluorobenzyl High lipophilicity (naphthalenyl), potential SARS-CoV-2 inhibition
Ethyl 4-[1-(4-FP)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Piperazine + pyrrolidinone Ethyl ester (piperazine), 4-fluorophenyl (pyrrolidinone) Polar piperazine core, ester group may reduce metabolic stability vs. carboxamide
1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-FP)carbamimidothioate Pyrrolidinone + carbamimidothioate Ethoxyphenyl, carbamimidothioate Thioester-mediated reactivity, altered solubility vs. carboxamide

Key Observations

Electronic Effects: The 4-fluorophenyl group is a common substituent across analogs, contributing to electron-withdrawing effects and modulating electronic environments. In (3E)-1-(4-FP)-3-..., dual fluorophenyl groups enhance planarity but reduce solubility compared to the single fluorophenyl in the target compound .

Core Modifications: Piperazine derivatives (e.g., ’s compound) exhibit higher polarity due to the additional nitrogen, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to piperidine-based analogs . Thiazole/pyrazole-containing compounds () lack the pyrrolidinone core, resulting in distinct conformational flexibility and hydrogen-bonding profiles .

Pharmacological Implications :

  • Piperidine-4-carboxamide derivatives (e.g., ’s SARS-CoV-2 inhibitors) suggest that the carboxamide group is critical for target engagement, possibly through hydrogen bonding with viral proteases. The target compound’s fluorophenyl may offer a balance between affinity and metabolic stability compared to bulkier naphthalenyl groups .
  • Carbamimidothioate derivatives () introduce sulfur-based reactivity, which could confer unique binding modes but may also increase susceptibility to enzymatic degradation .

Physicochemical Properties

  • Solubility : The target compound’s carboxamide and fluorophenyl groups likely confer moderate solubility in polar aprotic solvents (e.g., DMF), similar to isostructural analogs in .
  • Stability: The pyrrolidinone core is prone to hydrolysis under acidic conditions, a trait shared with ’s maleimide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.